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Compound of Interest

2,3,4,5-Tetrafluoro-6-iodobenzoic
Compound Name: _
acid

Cat. No.: B3039490

In the intricate world of molecular design, particularly within pharmaceutical and materials
science, the utility of a chemical building block is defined by its structural nuance and
predictable reactivity. Polyhalogenated aromatic compounds represent a cornerstone of
modern synthetic strategy, offering a powerful toolkit to modulate electronic properties,
enhance metabolic stability, and create specific steric environments. Among these, 2,3,4,5-
Tetrafluoro-6-iodobenzoic acid emerges as a scaffold of exceptional value. Its densely
packed, electronically distinct functional groups—a carboxylic acid, a reactive iodine atom, and
an electron-deficient tetrafluorinated ring—provide a versatile platform for complex molecular
engineering. This guide offers a comprehensive examination of this compound, moving from its
fundamental structure to its strategic application in advanced synthesis.

Core Molecular Architecture and Physicochemical
Profile

The structure of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a study in controlled reactivity. The
benzene core is fully substituted, creating a molecule with distinct and predictable chemical
behavior. The four electron-withdrawing fluorine atoms create a highly electron-deficient (1t-
poor) aromatic system. This has two profound consequences: it significantly increases the
acidity of the carboxylic acid proton and it activates the C-I bond towards oxidative addition, a
key step in many cross-coupling reactions.
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The ortho-relationship between the bulky iodine atom and the carboxylic acid group introduces
significant steric hindrance, which can influence the conformation of the carboxyl group and
direct intermolecular interactions.

Caption: Ball-and-stick representation of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 110625-15-5 [11[2]
Molecular Formula C7HF4lO2 [1][3]
Molecular Weight 319.98 g/mol [11[3]
Appearance White to off-white solid [1]

Purity Typically >98% [1]

2,3,4,5-tetrafluoro-6-
IUPAC Name ) ] ] [2][3]
iodobenzoic acid

Synthesis Pathway and Structural Verification

The synthesis of highly substituted aromatics requires a robust and high-yielding methodology.
For 2,3,4,5-Tetrafluoro-6-iodobenzoic acid, a common laboratory-scale synthesis begins with
a precursor like tetrafluorophthalic acid, which is converted to the corresponding anthranilic
acid. The key transformation involves a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-lodination

o Diazotization: 2-Amino-3,4,5,6-tetrafluorobenzoic acid is dissolved in a mixture of a strong
acid (e.qg., sulfuric acid) and water. The solution is cooled to 0-5 °C in an ice-salt bath. This
low temperature is critical to ensure the stability of the resulting diazonium salt. A solution of
sodium nitrite in water is added dropwise, maintaining the low temperature to prevent
premature decomposition and side reactions. The reaction is monitored for the completion of
diazotization.
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« lodination: A solution of potassium iodide in water is prepared. The cold diazonium salt
solution is then slowly added to the potassium iodide solution. The diazonium group (-N2%) is
an excellent leaving group, and it is readily displaced by the iodide nucleophile (I7) to form
the C-I bond.

o Workup and Purification: The reaction mixture is allowed to warm to room temperature and
stirred until nitrogen evolution ceases. The crude product often precipitates from the aqueous
mixture. It is then collected by filtration, washed, and purified. Recrystallization from a
suitable solvent system (e.g., ethanol/water) is a highly effective method for obtaining the
product with high purity.

Spectroscopic Validation

The identity and purity of the final compound must be confirmed. The following spectroscopic
signatures are characteristic of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.

Table 2: Expected Spectroscopic Data
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Technique Expected Signature Rationale
This signal corresponds to the
A single, broad peak in the highly deshielded acidic proton
1H NMR downfield region (o 10-13 of the carboxylic acid. Its
ppm). broadness is due to hydrogen
bonding and exchange.
Each fluorine atom is in a
unique chemical environment
o _ and will exhibit coupling to the
1°F NMR Four distinct multiplets. )
other three fluorine atoms,
resulting in complex splitting
patterns.
Seven signals: one for the The aromatic signals will be
carboxyl carbon (~165 ppm split due to C-F coupling,
15C NMR -y ( .PIO) p h pling
and six for the aromatic providing definitive structural
carbons. information.
Broad O-H stretch (~2500- These peaks are diagnostic for
RS 3300 cm™1), sharp C=0 stretch  the carboxylic acid and the
ec.
P (~1700 cm™1), strong C-F polyfluorinated aromatic ring
stretches (~1000-1400 cm™1), functional groups.
Molecular ion peak (M*) at m/z  Confirms the molecular weight
Mass Spec.

= 320.

of the compound.

Chemical Reactivity and Synthetic Utility

The true power of this molecule lies in its capacity for selective, sequential transformations at

its distinct functional sites. This allows for its use as a versatile linchpin in multi-step synthetic

campaigns.
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Caption: Key synthetic transformations of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.

e Reactions at the Carboxylic Acid: The carboxyl group undergoes standard transformations
such as esterification and amide bond formation. These reactions are foundational for
integrating the molecule into larger structures like peptides or polymers.

o Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the primary locus for
building molecular complexity. Its reactivity in palladium-catalyzed reactions is exceptional,
allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high
fidelity.[4]

o Suzuki-Miyaura Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.

o Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enyne systems,
valuable in materials science.

o Buchwald-Hartwig Amination: Reaction with amines provides a direct route to substituted
anilines, a common motif in pharmaceuticals.

This orthogonal reactivity allows a synthetic chemist to first perform a cross-coupling reaction
on the C-1 bond and then modify the carboxylic acid, or vice-versa, providing strategic flexibility.
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Applications in Drug Discovery and Advanced
Materials

The unique combination of properties makes this compound a "privileged scaffold" in several

research areas.

Pharmaceuticals: It serves as a key intermediate in the synthesis of fluoroquinolone
antibacterials, such as ofloxacin and lomefloxacin.[5] The tetrafluorinated ring enhances
metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450
enzymes. Furthermore, the fluorine atoms can improve binding affinity to biological targets
through favorable electrostatic and hydrogen bonding interactions.[4]

Agrochemicals: Similar to its role in pharmaceuticals, it is used to create next-generation
pesticides with improved potency and environmental persistence profiles.[4][5]

Functional Materials: The electron-deficient aromatic core is a valuable component in the
design of organic electronics, including n-type semiconductors and materials for advanced
display technologies like liquid crystals.[4][5]

Safety and Handling Protocols

As a reactive chemical intermediate, proper handling is essential.

Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and
respiratory irritation. It is also harmful if swallowed.[2]

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab
coat are mandatory.

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid
inhalation of dust. Avoid contact with skin and eyes.

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion
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2,3,4,5-Tetrafluoro-6-iodobenzoic acid is far more than a simple halogenated molecule. It is a
strategically designed synthetic tool that offers a confluence of acidity, steric definition, and
versatile reactivity. For the medicinal chemist, it provides a robust scaffold for creating
metabolically stable and potent drug candidates. For the materials scientist, it is a building
block for novel electronic materials. A thorough understanding of its structural properties and
chemical behavior, as outlined in this guide, is the first step toward unlocking its full potential in
addressing complex scientific challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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